3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H23ClN4 and its molecular weight is 342.87. The purity is usually 95%.
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Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties such as anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory activities, CRF1 antagonists, and radiodiagnostic applications. Its structure-activity relationship (SAR) studies highlight the scaffold's versatility for developing drug-like candidates for various disease targets, indicating significant room for medicinal chemists to further exploit this scaffold in drug development. Notably, synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives reveal significant biological properties along with SAR studies, marking it as a critical area for ongoing and future research endeavors (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown importance in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. These scaffolds have been intensively investigated for their wide range of applicability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been emphasized for the synthesis of these compounds through one-pot multicomponent reactions, indicating a potential avenue for developing lead molecules with enhanced medicinal properties (Parmar et al., 2023).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents have been explored to clarify the significance of regio-orientation in structural assignments. This focus is crucial for designing compounds with precise molecular targeting capabilities, thereby enhancing their therapeutic efficacy and reducing unwanted side effects (Mohamed & Mahmoud, 2019).
Optoelectronic Materials
Quinazolines and pyrimidines have been extensively researched for their applications in electronic devices and luminescent elements due to their significant optoelectronic properties. The incorporation of these heterocyclic fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials, indicating the potential for these compounds in developing advanced technology applications beyond traditional medicinal uses (Lipunova et al., 2018).
Mechanism of Action
Pyrazolo[1,5-a]pyrimidines
are a type of heterocyclic aromatic organic compound with a pyrazole ring fused to a pyrimidine ring. Compounds in this class have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Chlorophenyl compounds
, on the other hand, are a type of aromatic compound that contains a phenyl group attached to a chlorine atom. These compounds have been found to exhibit various biological activities, depending on the other functional groups present in the molecule .
It’s also important to note that the development of a new drug involves a complex process that includes the identification of a target, the discovery of a lead compound, and the optimization of the lead compound’s properties through medicinal chemistry. This process requires a deep understanding of the biological system , as well as the ability to design and synthesize compounds with the desired properties .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Pyrimidine derivatives have been shown to exhibit cytotoxic activities against various cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-4-5-8-11-21-17-12-13(2)22-19-18(14(3)23-24(17)19)15-9-6-7-10-16(15)20/h6-7,9-10,12,21H,4-5,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDQIWNLCPFECP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.